molecular formula C14H22N2O3S B4736874 3-[4-(dimethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide

3-[4-(dimethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide

Cat. No.: B4736874
M. Wt: 298.40 g/mol
InChI Key: VDNIMRKAXJFQPX-UHFFFAOYSA-N
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Description

3-[4-(dimethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide is an organic compound with a complex structure that includes a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced to the phenyl ring through a sulfonation reaction using dimethylsulfamoyl chloride and a suitable base, such as triethylamine, under controlled temperature conditions.

    Attachment of the Propanamide Moiety: The propanamide group can be attached to the phenyl ring through an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

3-[4-(dimethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(dimethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The dimethylsulfamoyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, or protein synthesis, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(dimethylsulfamoyl)phenyl)-N-(propan-2-yl)acetamide
  • **3-(dimethylsulfamoyl)phenyl)-N-(propan-2-yl)butanamide
  • **3-(dimethylsulfamoyl)phenyl)-N-(propan-2-yl)pentanamide

Uniqueness

3-[4-(dimethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide is unique due to its specific structural features, such as the combination of the dimethylsulfamoyl group and the propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-11(2)15-14(17)10-7-12-5-8-13(9-6-12)20(18,19)16(3)4/h5-6,8-9,11H,7,10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNIMRKAXJFQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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